ML381

Description

Propriétés

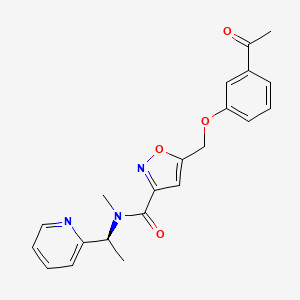

IUPAC Name |

5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-14(19-9-4-5-10-22-19)24(3)21(26)20-12-18(28-23-20)13-27-17-8-6-7-16(11-17)15(2)25/h4-12,14H,13H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYDHMCYZKRDPD-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Mechanism of Action of ML385: An NRF2 Inhibitor

An in-depth guide to the core mechanism of action of the NRF2 inhibitor, ML385, is detailed below for researchers, scientists, and drug development professionals.

Note on Nomenclature: Initial searches for "ML381" revealed a compound targeting the muscarinic acetylcholine (B1216132) receptor M5. However, the context of a core mechanism of action in current research strongly points to a likely interest in the well-characterized NRF2 inhibitor, ML385 . This guide will focus on the mechanism of action of ML385.

ML385 is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3] NRF2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification genes. In various cancers, the NRF2 pathway is often hyperactivated, leading to chemoresistance and enhanced tumor cell survival. ML385 was identified through a high-throughput screening of approximately 400,000 small molecules as a potent and specific inhibitor of NRF2 activity.[1][4]

The primary mechanism of action of ML385 involves its direct interaction with the NRF2 protein. Specifically, ML385 binds to the Neh1 domain of NRF2, which is also known as the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain. This binding event interferes with the crucial heterodimerization of NRF2 with small Maf (sMaf) proteins, such as MAFG. The NRF2-MAFG heterodimer is essential for the complex to recognize and bind to the Antioxidant Response Element (ARE) sequences in the promoter regions of its target genes. By preventing this binding, ML385 effectively blocks the transcriptional activation of the NRF2-dependent genes.

The downstream consequences of NRF2 inhibition by ML385 are a dose- and time-dependent reduction in the mRNA and protein levels of NRF2 itself (as NRF2 autoregulates its own transcription) and its target genes. These target genes include those involved in antioxidant defense (e.g., NQO1, GCLC, GCLM, HO-1) and drug metabolism. By suppressing the expression of these cytoprotective genes, ML385 increases the intracellular levels of reactive oxygen species (ROS) and sensitizes cancer cells to chemotherapeutic agents like carboplatin, doxorubicin, and taxol. Furthermore, ML385 has been shown to inhibit the PI3K-mTOR signaling pathway and promote ferroptosis in cancer cells.

Quantitative Data

The following table summarizes key quantitative data related to the inhibitory activity of ML385.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (NRF2-MAFG binding to ARE DNA) | 1.9 µM | In vitro (Fluorescence Polarization Assay) | |

| Maximum Inhibitory Concentration | 5 µM | A549 cells | |

| Effective Concentration for NRF2 inhibition | 5 µM | XDO377 cells (48h) | |

| Effective Concentration for Radiosensitization | 5-10 µM | KYSE150 and KYSE510 cells |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of ML385 are provided below.

Fluorescence Polarization Assay

This assay is used to quantitatively measure the inhibitory effect of ML385 on the binding of the NRF2-MAFG protein complex to a fluorescein-labeled ARE DNA duplex.

-

Reagents: Purified NRF2 and MAFG proteins, fluorescein-labeled ARE-DNA duplex, ML385, assay buffer.

-

Procedure:

-

A solution containing the fluorescein-labeled ARE-DNA duplex and the NRF2-MAFG protein complex is prepared in an assay buffer.

-

ML385 is added to this solution at varying concentrations.

-

The mixture is incubated to allow for binding equilibrium to be reached.

-

The fluorescence polarization of the solution is measured using a microplate reader.

-

A decrease in fluorescence polarization indicates the dissociation of the NRF2-MAFG complex from the ARE-DNA, signifying inhibition by ML385.

-

The IC50 value is calculated by plotting the percentage of inhibition against the concentration of ML385.

-

Ni+ Affinity Pull-Down Assay

This assay is employed to demonstrate the direct binding of ML385 to the NRF2 protein and to identify the specific binding domain.

-

Reagents: Biotin-labeled ML385 (AB-ML385), purified histidine-tagged full-length NRF2 protein and its individual domains (e.g., Neh1), Ni-NTA agarose (B213101) beads, wash buffer, elution buffer.

-

Procedure:

-

The histidine-tagged NRF2 protein (or its domains) is incubated with Ni-NTA agarose beads to allow for binding.

-

The beads are then washed to remove any unbound protein.

-

The protein-bound beads are incubated with AB-ML385.

-

After incubation, the beads are washed again to remove unbound AB-ML385.

-

The bound proteins are eluted from the beads.

-

The eluate is analyzed by Western blotting using an anti-biotin antibody to detect the presence of AB-ML385 bound to the NRF2 protein or its specific domain.

-

NRF2 Luciferase Reporter Assay

This cell-based assay is utilized to measure the effect of ML385 on the transcriptional activity of NRF2.

-

Reagents: A cell line (e.g., A549) transfected with a luciferase reporter construct containing an ARE promoter, ML385, cell lysis buffer, luciferase substrate.

-

Procedure:

-

The ARE-luciferase reporter cells are seeded in a multi-well plate and allowed to adhere.

-

The cells are then treated with different concentrations of ML385 or a vehicle control.

-

After a specific incubation period (e.g., 24-72 hours), the cells are lysed.

-

The luciferase substrate is added to the cell lysate.

-

The luminescence, which is proportional to the NRF2 transcriptional activity, is measured using a luminometer.

-

A decrease in luminescence in ML385-treated cells compared to the control indicates inhibition of NRF2 activity.

-

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is performed to confirm that ML385 inhibits the binding of NRF2 to the promoter region of its target genes in a cellular context.

-

Reagents: Formaldehyde (B43269), cell lysis buffer, sonicator, anti-NRF2 antibody, protein A/G magnetic beads, wash buffers, elution buffer, DNA purification kit, qPCR reagents.

-

Procedure:

-

Cells are treated with ML385 or a vehicle control.

-

The cells are then treated with formaldehyde to cross-link proteins to DNA.

-

The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

The sheared chromatin is incubated with an anti-NRF2 antibody to immunoprecipitate the NRF2-DNA complexes.

-

The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.

-

The cross-links are reversed, and the DNA is purified.

-

The amount of target gene promoter DNA (containing the ARE) in the immunoprecipitated sample is quantified by qPCR. A reduction in the amount of amplified DNA in ML385-treated cells indicates decreased NRF2 binding to the promoter.

-

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described above.

Caption: Mechanism of action of ML385 as an NRF2 inhibitor.

Caption: Workflow of the Fluorescence Polarization Assay.

Caption: Workflow of the Chromatin Immunoprecipitation (ChIP) Assay.

Caption: Workflow of the NRF2 Luciferase Reporter Assay.

References

ML381: A Selective M5 Receptor Antagonist Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The muscarinic acetylcholine (B1216132) receptor M5, a G-protein-coupled receptor (GPCR), is the least understood of the five muscarinic subtypes (M1-M5) primarily due to a historical lack of selective ligands.[1][2] M5 receptors are sparsely expressed in the central nervous system (CNS), with notable localization in dopaminergic neurons of the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA).[1] This localization has implicated the M5 receptor in the modulation of dopaminergic neurotransmission and, consequently, in addiction and reward mechanisms.[1][3] Studies involving M5 knockout mice have further solidified this hypothesis, demonstrating reduced cocaine preference and self-administration. The development of selective M5 antagonists is therefore a critical step in further elucidating the physiological roles of this receptor and exploring its therapeutic potential.

This technical guide provides an in-depth overview of ML381 (also known as VU0488130), a potent and highly selective orthosteric antagonist of the M5 receptor. This compound emerged from a high-throughput functional screen and subsequent iterative parallel synthesis, representing a significant advancement in the field of muscarinic receptor pharmacology. This document will detail its pharmacological properties, experimental protocols for its characterization, and its pharmacokinetic profile.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the human M5 receptor with sub-micromolar activity. Its selectivity for the M5 subtype over the other muscarinic subtypes (M1-M4) is a key feature that makes it a valuable molecular probe.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, including its binding affinity, functional potency, and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor Subtype | IC50 (nM) | Species | Assay Type |

| M5 | 450 | Human | Functional Assay |

| M1 | >30,000 | Human | Functional Assay |

| M2 | >30,000 | Human | Functional Assay |

| M3 | >30,000 | Human | Functional Assay |

| M4 | >30,000 | Human | Functional Assay |

| M5 | 1,650 | Rat | Functional Assay |

| M1-M4 | >30,000 | Rat | Functional Assay |

Data sourced from Gentry et al., 2014.

Table 2: Binding Affinity of this compound

| Parameter | Value (nM) | Receptor | Assay Type |

| Ki | 340 | Human M5 | [3H]NMS Competition Binding |

Data sourced from Gentry et al., 2014.

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value |

| Molecular Weight | 379 g/mol |

| cLogP | 2.74 |

| Topological Polar Surface Area (TPSA) | 86 Ų |

| Aqueous Solubility (PBS, pH 7.4) | 96 µM |

| Brain:Plasma Partition Coefficient (Kp) | 0.58 |

| Fraction Unbound in Brain (fu,brain) | 0.14 |

| CYP450 Inhibition (IC50) | >20 µM (3A4, 2D6, 1A2), 6.3 µM (2C9) |

Data sourced from Gentry et al., 2014.

Experimental Protocols

The characterization of this compound involved a series of standard and specialized pharmacological assays. The following sections detail the methodologies for key experiments.

Cell Culture and Transfection

Chinese Hamster Ovary (CHO) cells stably expressing individual human or rat muscarinic receptor subtypes (M1-M5) were utilized for functional assays. Cells were cultured in standard media supplemented with fetal bovine serum and appropriate selection antibiotics to maintain receptor expression.

Calcium Mobilization Assay (Functional Antagonism)

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a downstream event of Gq-coupled receptor activation (like M5).

Calcium mobilization assay workflow.

Radioligand Binding Assay (Binding Affinity)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

References

- 1. Discovery, synthesis and characterization of a highly mAChR selective M5 orthosteric antagonist, VU0488130 (this compound): a novel molecular probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (this compound): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery and Synthesis of ML381 (VU0488130): A Selective M5 Muscarinic Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML381 (also known as VU0488130) is a potent and highly selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). Its discovery has provided the scientific community with a valuable chemical probe to investigate the physiological and pathological roles of the M5 receptor, particularly in the central nervous system (CNS). This technical guide details the discovery, synthesis, and pharmacological characterization of this compound, including its pharmacokinetic profile. The information is intended to provide researchers with a comprehensive understanding of this important tool compound.

Discovery

The discovery of this compound was the result of a high-throughput screening (HTS) campaign that evaluated approximately 360,000 compounds for their ability to modulate M5 receptor activity.[1][2] This screening effort identified an isoxazole-based amide, compound 7 , as a weak but selective M5 antagonist.[1][2] Resynthesis and fresh powder screening of compound 7 showed improved potency for both human and rat M5 receptors, with IC50 values of 1.12 µM and 3.47 µM, respectively, and high selectivity against M1-M4 subtypes (IC50s > 30 µM).[1]

An iterative parallel synthesis approach was then employed to optimize the potency and drug-like properties of the initial hit. This led to the synthesis of (S)-16, which was designated as this compound (VU0488130). The (S)-enantiomer was found to possess all the inhibitory activity, demonstrating enantiospecific inhibition.

Synthesis

The synthesis of this compound involves a multi-step process. A key step is the HATU-mediated amide coupling. The synthesis of the chiral secondary amine intermediate is a critical part of the overall synthesis.

Experimental Protocols

While detailed, step-by-step laboratory protocols are not fully available in the public domain, the general synthetic schemes have been published. The synthesis of the single enantiomers of the precursor to this compound, (S)-16 and (R)-16, is outlined below.

Scheme for the Preparation of (S)-16 and (R)-16:

-

Step a: Sulfonamide Formation: Starting with commercially available (S)- or (R)-1-(pyridin-2-yl)ethanamine, treatment with Nosyl chloride (NosCl) and DIEPA in CH2Cl2 at room temperature yields the corresponding sulfonamides.

-

Step b: N-Methylation: The N-methyl group is introduced via a Mitsunobu reaction with methanol (B129727) (MeOH), PPh3, and DIAD in CH2Cl2 at room temperature to afford the tertiary sulfonamides.

-

Step c: Deprotection: The nosyl group is removed by treatment with 3-chlorothiophenol (B146429) and K2CO3 in MeCN at room temperature to provide the chiral secondary amines.

-

Step d: Amide Coupling: Finally, a HATU-mediated coupling of the chiral secondary amine with the isoxazole (B147169) carboxylic acid precursor (8 ) in the presence of DIEPA in CH2Cl2 at room temperature affords the single enantiomers, (S)-16 (this compound) and (R)-16.

Pharmacological Profile

This compound is a potent and selective antagonist of the M5 muscarinic receptor. Its pharmacological activity has been characterized through various in vitro assays.

In Vitro Activity

The inhibitory activity of this compound was assessed using cell-based functional assays for human and rat mAChR subtypes.

| Compound | Assay | Species | IC50 | Ki | Selectivity | Reference |

| This compound ((S)-16) | M5 Antagonism | Human | 450 nM | 340 nM | >66-fold vs M1-M4 | |

| M5 Antagonism | Rat | 1.65 µM | - | >18-fold vs M1-M4 | ||

| M1-M4 Antagonism | Human | >30 µM | - | - | ||

| M1-M4 Antagonism | Rat | >30 µM | - | - | ||

| (R)-16 | M5 Antagonism | Human | >10 µM | - | - | |

| Compound 7 (racemic) | M5 Antagonism | Human | 1.12 µM | 1.3 µM | >26-fold vs M1-M4 | |

| M5 Antagonism | Rat | 3.47 µM | - | >8-fold vs M1-M4 |

Mechanism of Action

Competition binding studies with the radioligand [3H]-N-methylscopolamine ([3H]-NMS) confirmed that this compound acts as an orthosteric antagonist, meaning it binds to the same site as the endogenous ligand, acetylcholine.

Ancillary Pharmacology

This compound was screened against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 µM and showed no significant off-target activity. It also exhibited low inhibition of major human cytochrome P450 enzymes, with the most notable being inhibition of 2C9 with an IC50 of 6.3 µM.

Drug Metabolism and Pharmacokinetics (DMPK)

The DMPK profile of this compound has been evaluated in vitro and in vivo in rats.

| Parameter | Value | Species | Comments | Reference |

| Molecular Weight | 379 g/mol | - | - | |

| cLogP | 2.74 | - | Favorable lipophilicity | |

| Topological Polar Surface Area (TPSA) | 86 Ų | - | Acceptable | |

| Brain:Plasma Partition Coefficient (Kp) | 0.58 | Rat | Moderate CNS distribution | |

| Fraction Unbound in Brain (fu,brain) | 0.14 | Rat | High fraction unbound | |

| Plasma Stability | Unstable | Rat | Amide hydrolysis is a major metabolic pathway | |

| Metabolism | - | Human, Rat | Hydrolytic cleavage of the amide bond in liver microsomes |

The instability of this compound in rat plasma suggests its utility is primarily as a molecular probe for in vitro and electrophysiology studies rather than for in vivo studies requiring long-term exposure.

Signaling Pathways and Experimental Workflows

M5 Muscarinic Receptor Signaling Pathway

The M5 receptor is a Gq-protein coupled receptor. Upon activation by acetylcholine, it initiates a signaling cascade that leads to the mobilization of intracellular calcium. This compound, as an antagonist, blocks this pathway.

Caption: M5 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Discovery and Optimization Workflow

The discovery of this compound followed a standard drug discovery workflow, from high-throughput screening to lead optimization.

Caption: Workflow for the discovery and optimization of this compound.

Experimental Workflow for Pharmacological Characterization

The pharmacological characterization of this compound involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Caption: Experimental workflow for the pharmacological characterization of this compound.

Conclusion

This compound (VU0488130) is a landmark compound in muscarinic receptor research, being the first highly selective M5 orthosteric antagonist with sub-micromolar potency and CNS penetration. Its discovery and characterization have provided a crucial tool for dissecting the roles of the M5 receptor in health and disease. While its pharmacokinetic profile, particularly its instability in rat plasma, limits its use in chronic in vivo studies, it remains an invaluable probe for in vitro and electrophysiological experiments. Further chemical optimization efforts may address these limitations, potentially leading to compounds with therapeutic utility.

References

The Role of ML381 in the Investigation of Addiction and Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The muscarinic acetylcholine (B1216132) M5 receptor, encoded by the CHRM5 gene, has emerged as a compelling target for understanding the pathophysiology of addiction and other central nervous system (CNS) disorders. Its preferential expression in the mesolimbic dopamine (B1211576) system, a critical circuit in reward and motivation, implicates it in the reinforcing effects of drugs of abuse. The development of selective pharmacological tools is paramount to dissecting the precise role of M5 in these complex processes. ML381 (also known as VU0488130) is a pioneering molecule in this endeavor. It is a highly selective, CNS-penetrant orthosteric antagonist of the M5 receptor.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a research tool in the study of addiction and CNS disorders. We present key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate its use in preclinical research.

This compound: A Selective M5 Orthosteric Antagonist

This compound was identified through an iterative parallel synthesis and molecular pharmacology effort as the first highly selective M5-orthosteric antagonist with sub-micromolar potency and favorable pharmacokinetic properties for in vitro and electrophysiology studies.[1] Its selectivity for the M5 receptor over other muscarinic subtypes (M1-M4) makes it an invaluable tool for isolating the function of this specific receptor in complex neuronal circuits.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and the related M5-selective negative allosteric modulator (NAM), ML375, which has been extensively used in behavioral studies of addiction.

| Compound | Parameter | Species | Value | Reference |

| This compound (VU0488130) | IC50 (hM5) | Human | 450 nM | [1] |

| Ki (hM5) | Human | 340 nM | [1] | |

| IC50 (hM1-hM4) | Human | >30 µM | [1] | |

| IC50 (rM5) | Rat | 1.65 µM | ||

| Brain:Plasma Partition Coefficient (Kp) | Rat | 0.58 | ||

| ML375 | IC50 (hM5) | Human | 300 nM | |

| IC50 (rM5) | Rat | 790 nM | ||

| IC50 (M1-M4) | Human/Rat | >30 µM |

| Behavioral Study (ML375) | Animal Model | Assay | Drug of Abuse | Key Finding | Reference |

| Gould et al. (2019) | Rat | Self-Administration (Progressive Ratio) | Oxycodone | ML375 reduced the breakpoint for oxycodone self-administration. | |

| Rat | Cue-Induced Reinstatement | Oxycodone | ML375 attenuated cue-elicited responding. | ||

| Rat | Sucrose (B13894) Self-Administration | - | ML375 did not affect sucrose pellet-maintained responding. | ||

| Thomsen et al. (2018) | Rat | Self-Administration | Ethanol (B145695) | ML375 attenuated ethanol self-administration. | |

| Hutsell et al. (2017) | Rat | Self-Administration (Fixed Ratio & Progressive Ratio) | Cocaine | ML375 dose-dependently reduced cocaine self-administration. |

Signaling Pathways

The M5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of M5 by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the literature, providing a framework for utilizing this compound or related compounds in addiction and CNS disorder research.

In Vivo Behavioral Assay: Cocaine Self-Administration in Rats

This protocol is adapted from studies using the M5 NAM ML375 to assess the role of M5 receptors in cocaine reinforcement.

1. Animals and Housing:

-

Male Sprague-Dawley rats (250-300 g) are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experimental design.

2. Surgical Procedure:

-

Rats are anesthetized with isoflurane (B1672236) and a chronic indwelling catheter is surgically implanted into the right jugular vein.

-

The catheter tubing is passed subcutaneously to the mid-scapular region and attached to a vascular access port.

-

Animals are allowed a one-week recovery period with daily catheter flushing with heparinized saline to maintain patency.

3. Apparatus:

-

Standard operant conditioning chambers equipped with two retractable levers, a stimulus light above each lever, a house light, and an infusion pump are used.

4. Self-Administration Training:

-

Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a Fixed Ratio 1 (FR1) schedule of reinforcement during daily 2-hour sessions.

-

A response on the "active" lever results in a cocaine infusion and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light), followed by a 20-second timeout period. Responses on the "inactive" lever have no programmed consequences.

-

Training continues until stable responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).

5. Drug Testing:

-

Fixed Ratio (FR) Schedule: Once stable responding is established, rats are pretreated with this compound or vehicle (intraperitoneally, i.p.) at various doses (e.g., 10, 30 mg/kg) prior to the self-administration session (e.g., 15 minutes before). The number of active and inactive lever presses and infusions earned are recorded.

-

Progressive Ratio (PR) Schedule: To assess the motivation for cocaine, the response requirement for each subsequent infusion is systematically increased. The "breakpoint," or the last ratio completed before responding ceases, is the primary dependent measure. Rats are pretreated with this compound or vehicle before the PR session.

In Vitro Assay: In Vivo Microdialysis for Dopamine Release

This protocol provides a general framework for measuring dopamine release in the nucleus accumbens, a key brain region in the reward pathway, and can be adapted to study the effects of M5 antagonism with this compound.

1. Animals and Surgery:

-

Male Wistar rats (275-350 g) are anesthetized (e.g., with chloral (B1216628) hydrate (B1144303) or isoflurane) and placed in a stereotaxic frame.

-

A guide cannula for the microdialysis probe is stereotaxically implanted, targeting the nucleus accumbens.

2. Microdialysis Procedure:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

3. Experimental Design:

-

After a stabilization period to obtain a baseline level of dopamine, this compound or vehicle is administered either systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).

-

Dialysate collection continues after drug administration to monitor changes in extracellular dopamine concentrations.

4. Dopamine Analysis:

-

The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Conclusion

This compound represents a critical tool for elucidating the role of the M5 muscarinic acetylcholine receptor in the complex neurobiology of addiction and other CNS disorders. Its high selectivity allows for precise pharmacological interrogation of M5-mediated signaling. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. By employing tools like this compound in rigorous preclinical models, the scientific community can further unravel the therapeutic potential of targeting the M5 receptor for the treatment of substance use disorders and other debilitating neurological and psychiatric conditions. The instability of this compound in rat plasma suggests its primary utility as a molecular probe for in vitro and electrophysiology studies, while more stable analogs like ML375 are better suited for in vivo behavioral experiments. Continued research in this area holds the promise of novel therapeutic strategies for these challenging disorders.

References

An In-depth Technical Guide to ML381: A Selective M5 Muscarinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML381 is a potent, selective, and central nervous system (CNS) penetrant orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). Its high selectivity for the M5 subtype over other muscarinic receptors (M1-M4) makes it a valuable molecular probe for elucidating the physiological and pathological roles of the M5 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and application.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (S)-5-((3-acetylphenoxy)methyl)-N-methyl-N-(1-(pyridin-2-yl)ethyl)isoxazole-3-carboxamide, is a small molecule with favorable drug-like properties. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (S)-5-((3-acetylphenoxy)methyl)-N-methyl-N-(1-(pyridin-2-yl)ethyl)isoxazole-3-carboxamide | [1] |

| Molecular Formula | C21H21N3O4 | [1] |

| Molecular Weight | 379.42 g/mol | [2] |

| cLogP | 2.74 | [2] |

| Topological Polar Surface Area (TPSA) | 86 Ų | [2] |

| Solubility in PBS (pH 7.4) | 96 µM | |

| SMILES | CC(=O)c1cccc(c1)OCC2=CC(=NO2)C(=O)N(C)--INVALID-LINK--c3ccccn3 | |

| InChI Key | JMYDHMCYZKRDPD-AWEZNQCLSA-N |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive orthosteric antagonist of the M5 muscarinic acetylcholine receptor. The M5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand acetylcholine (ACh), couples to the Gq alpha subunit (Gαq). This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.

By binding to the same site as acetylcholine, this compound competitively inhibits the activation of the M5 receptor, thereby blocking the entire Gq-mediated signaling cascade. This antagonistic action prevents the rise in intracellular calcium and subsequent downstream events.

Pharmacological Profile

This compound exhibits sub-micromolar potency for the human M5 receptor and exceptional selectivity against other muscarinic receptor subtypes.

Table 2: In Vitro Pharmacological Data for this compound

| Parameter | Species | Value | Reference |

| IC50 (hM5) | Human | 450 nM | |

| Ki (hM5) | Human | 340 nM | |

| IC50 (hM1) | Human | > 30 µM | |

| IC50 (hM2) | Human | > 30 µM | |

| IC50 (hM3) | Human | > 30 µM | |

| IC50 (hM4) | Human | > 30 µM | |

| IC50 (rM5) | Rat | 1.65 µM | |

| IC50 (rM1-M4) | Rat | > 30 µM |

Table 3: Pharmacokinetic and Drug Metabolism Properties of this compound

| Parameter | Species | Value | Reference |

| Efflux Ratio (MDCK-MDR1) | - | 1.6 | |

| CYP2C9 Inhibition (IC50) | Human | 6.3 µM | |

| Fraction Unbound in Brain (fu,brain) | Rat | 0.14 | |

| Hepatic Microsomal CLint | Rat | 770 mL/min/kg | |

| Hepatic Microsomal CLint | Human | 93 mL/min/kg |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with a key step being the HATU-mediated amide coupling. The general workflow is depicted below. For detailed reagents and conditions, please refer to the primary literature.

A detailed, step-by-step protocol for a similar isoxazole-carboxamide synthesis is as follows, which can be adapted for this compound:

-

Amide Coupling: To a solution of the isoxazole carboxylic acid precursor (1 equivalent) in anhydrous dichloromethane (B109758) (DCM), add 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the chiral secondary amine (1.1 equivalents) to the reaction mixture.

-

Finally, add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.2 equivalents).

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the final product, this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the M5 receptor.

-

Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor.

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled M5 antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize the M5 receptor-mediated increase in intracellular calcium.

-

Cell Plating: Seed CHO cells stably expressing the human M5 receptor into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of an M5 agonist (e.g., acetylcholine or carbachol, typically at its EC80 concentration) to stimulate the receptor.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: Determine the inhibitory effect of this compound by measuring the reduction in the agonist-induced calcium response. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound is a highly valuable pharmacological tool for the study of M5 muscarinic acetylcholine receptor function. Its potent and selective antagonist activity, coupled with its CNS penetrance, allows for precise interrogation of M5-mediated signaling pathways in both in vitro and in vivo models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies of neurotransmission, addiction, and other CNS disorders where the M5 receptor is implicated. The continued use and further characterization of this compound will undoubtedly contribute to a greater understanding of the therapeutic potential of targeting the M5 receptor.

References

ML381: A Technical Guide for Investigating Muscarinic M5 Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The muscarinic acetylcholine (B1216132) receptor subtype 5 (M5) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly on dopaminergic neurons in the substantia nigra pars compacta and the ventral tegmental area.[1] This localization suggests a significant role for M5 in modulating dopamine (B1211576) release and related neurological processes. However, the lack of selective pharmacological tools has historically hindered the elucidation of its precise physiological functions. ML381 (also known as VU0488130) has emerged as a pivotal chemical probe, being the first reported highly selective orthosteric antagonist for the M5 receptor.[1][2] This guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in investigating M5 receptor signaling and function.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the human M5 receptor. Its discovery through a high-throughput functional screen and subsequent optimization has provided the research community with a valuable tool to dissect the roles of the M5 receptor.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its potency, selectivity, and physicochemical properties.

Table 1: Potency and Selectivity of this compound at Muscarinic Receptors

| Receptor Subtype | Potency (IC50) | Binding Affinity (Ki) |

| Human M5 | 450 nM | 340 nM |

| Human M1 | >30 µM | - |

| Human M2 | >30 µM | - |

| Human M3 | >30 µM | - |

| Human M4 | >30 µM | - |

| Rat M5 | 1.65 µM | - |

| Rat M1 | >30 µM | - |

| Rat M2 | >30 µM | - |

| Rat M3 | >30 µM | - |

| Rat M4 | >30 µM | - |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value |

| Molecular Weight | 379 g/mol |

| cLogP | 2.74 |

| Topological Polar Surface Area (TPSA) | 86 Ų |

| Solubility in PBS (pH 7.4) | 96 µM |

| Stability in PBS (48h at 23°C) | 99% remaining |

| Brain:Plasma Partition Coefficient (Kp) in rats | 0.58 |

| Human Cytochrome P450 Inhibition (2C9) | 6.3 µM |

M5 Receptor Signaling Pathway

The M5 receptor is a member of the Gq/11 family of G-protein coupled receptors. Upon activation by its endogenous ligand, acetylcholine, the M5 receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C. This compound, as an orthosteric antagonist, blocks the binding of acetylcholine, thereby inhibiting this downstream signaling.

Figure 1: M5 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key in vitro assays used to characterize the interaction of this compound with the M5 receptor.

Radioligand Binding Assay ([³H]NMS Competition)

This assay determines the binding affinity (Ki) of this compound for the M5 receptor by measuring its ability to compete with the binding of a radiolabeled antagonist, [³H]N-methylscopolamine ([³H]NMS).

Materials:

-

Cell membranes prepared from a cell line stably expressing the human M5 receptor (e.g., CHO-K1 or HEK293 cells).

-

[³H]N-methylscopolamine ([³H]NMS)

-

This compound

-

Atropine (B194438) (for non-specific binding determination)

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

-

96-well plates

-

Scintillation fluid and counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound solution (or vehicle for total binding, or 10 µM atropine for non-specific binding)

-

[³H]NMS at a concentration near its Kd for the M5 receptor.

-

Cell membrane suspension (typically 10-20 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [³H]NMS and Kd is its dissociation constant for the M5 receptor.

-

Calcium Flux Functional Assay

This cell-based functional assay measures the ability of this compound to antagonize the M5 receptor-mediated increase in intracellular calcium concentration ([Ca²⁺]i) upon stimulation with an agonist.

Materials:

-

A cell line stably expressing the human M5 receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, or a no-wash calcium assay kit).

-

This compound

-

A muscarinic agonist (e.g., Acetylcholine or Carbachol).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the M5-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading:

-

Remove the culture medium.

-

Add the calcium-sensitive dye solution to the cells and incubate at 37°C for 1 hour in the dark.

-

If not using a no-wash kit, gently wash the cells with assay buffer to remove extracellular dye.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the respective wells of the cell plate.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the maximum fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow

The characterization of a novel M5 receptor antagonist like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo validation.

Figure 2: General Experimental Workflow.

Conclusion

This compound represents a significant advancement in the study of muscarinic M5 receptor pharmacology. Its high potency and selectivity make it an invaluable tool for researchers in academia and industry. The data and protocols presented in this guide are intended to facilitate the effective use of this compound to further unravel the physiological and pathological roles of the M5 receptor, and to aid in the development of novel therapeutics targeting this receptor. While this compound has shown utility primarily as an in vitro and electrophysiology probe due to some limitations in its in vivo pharmacokinetic profile in certain species, its contribution to the field is undeniable.

References

ML381: A Technical Guide to a Selective M5 Muscarinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M5 muscarinic acetylcholine (B1216132) receptor (M5) is the least understood of the five muscarinic acetylcholine receptor (mAChR) subtypes, primarily due to a historical lack of selective pharmacological tools. Predominantly expressed in the central nervous system on dopaminergic neurons within the substantia nigra pars compacta and the ventral tegmental area, the M5 receptor is implicated in the modulation of dopamine (B1211576) release and has emerged as a promising therapeutic target for addiction and other neurological disorders.[1] ML381 (also known as VU0488130) was the first reported highly selective, CNS-penetrant orthosteric antagonist for the M5 receptor, making it an invaluable molecular probe for elucidating the physiological and pathological roles of this receptor subtype.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and key signaling pathways.

Chemical and Physicochemical Properties

This compound is an isoxazole-based amide with favorable physicochemical properties for an in vitro and electrophysiological probe.[1]

| Property | Value | Reference |

| Chemical Name | 5-((3-acetylphenoxy)methyl)-N-methyl-N-(1-(pyridin-2-yl)ethyl)isoxazole-3-carboxamide | |

| Molecular Formula | C22H23N3O4 | |

| Molecular Weight | 393.44 g/mol | |

| cLogP | 2.74 | |

| Topological Polar Surface Area (TPSA) | 86 Ų |

Pharmacological Data

This compound exhibits sub-micromolar potency for the human M5 receptor and exceptional selectivity over the other human muscarinic receptor subtypes (M1-M4). Its antagonist activity is enantiospecific, with the (S)-enantiomer being the active form.

In Vitro Potency and Selectivity

| Target | Assay Type | Species | IC50 | Reference |

| M5 | Calcium Mobilization | Human | 450 nM | |

| M1 | Calcium Mobilization | Human | >30 µM | |

| M2 | Calcium Mobilization | Human | >30 µM | |

| M3 | Calcium Mobilization | Human | >30 µM | |

| M4 | Calcium Mobilization | Human | >30 µM | |

| M5 | Calcium Mobilization | Rat | 1.65 µM | |

| M1 | Calcium Mobilization | Rat | >30 µM | |

| M2 | Calcium Mobilization | Rat | >30 µM | |

| M3 | Calcium Mobilization | Rat | >30 µM | |

| M4 | Calcium Mobilization | Rat | >30 µM |

Binding Affinity

| Target | Assay Type | Species | Ki | Reference |

| M5 | [3H]NMS Competition Binding | Human | 340 nM |

Signaling Pathway

The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins. Upon activation by acetylcholine, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts as an orthosteric antagonist, competitively blocking the binding of acetylcholine to the M5 receptor and thereby inhibiting this signaling cascade.

Caption: M5 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments used in the characterization of this compound.

Calcium Mobilization Assay (FLIPR)

This assay measures the antagonist effect of this compound on M5 receptor-mediated intracellular calcium release.

Caption: Workflow for the calcium mobilization assay to determine this compound potency.

Materials:

-

CHO-K1 cells stably expressing the human M5 receptor

-

384-well black-walled, clear-bottom microplates

-

DMEM/F12 medium supplemented with 10% FBS, non-essential amino acids, and Geneticin

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Acetylcholine (ACh)

-

This compound

Procedure:

-

Cell Plating: Seed the M5-expressing CHO-K1 cells into 384-well plates at a density of 20,000 cells per well in 20 µL of growth medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a dye loading solution of Fluo-4 AM in HBSS with 20 mM HEPES and 0.1% Pluronic F-127. Aspirate the growth medium from the cell plate and add 20 µL of the dye loading solution to each well. Incubate the plate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in HBSS. Add 5 µL of the this compound dilutions to the appropriate wells of the cell plate. For control wells, add 5 µL of HBSS. Incubate for 15-30 minutes at room temperature.

-

Agonist Addition and Fluorescence Reading: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader). Initiate reading and, after a stable baseline is established, add 12.5 µL of acetylcholine at a concentration that elicits approximately 80% of the maximal response (EC80).

-

Data Analysis: The fluorescence signal is recorded over time. The antagonist effect is quantified by the reduction in the peak fluorescence response to acetylcholine. Concentration-response curves are generated, and IC50 values are calculated using a four-parameter logistic fit.

[3H]N-methylscopolamine ([3H]NMS) Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the M5 receptor.

Caption: Workflow for the [3H]NMS competition radioligand binding assay.

Materials:

-

Membrane preparations from CHO cells stably expressing the human M5 receptor

-

96-well microplates

-

[3H]N-methylscopolamine ([3H]NMS)

-

This compound

-

Atropine (for determination of non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Prepare cell membranes from CHO-K1 cells expressing the human M5 receptor by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of binding buffer or unlabeled this compound at various concentrations.

-

50 µL of [3H]NMS at a fixed concentration (typically near its Kd).

-

100 µL of the M5 receptor-containing membrane preparation.

-

For non-specific binding, use a saturating concentration of atropine (e.g., 1 µM) instead of this compound.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Drug Metabolism and Pharmacokinetics (DMPK) Profile

This compound has an acceptable DMPK profile for use in in vitro and electrophysiology studies. However, it exhibits instability in rat plasma, which may limit its utility for in vivo studies requiring long-term exposure.

| Species | Parameter | Value | Reference |

| Rat | Hepatic Microsomal CLint | 770 mL/min/kg | |

| Human | Hepatic Microsomal CLint | 93 mL/min/kg | |

| Rat | fuplasma | 0.58 | |

| Rat | fubrain | 0.14 | |

| Rat | Cbrain:Cplasma (Kp) | 0.58 |

Conclusion

This compound is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor. Its well-characterized pharmacological profile and the availability of detailed experimental protocols make it an essential tool for researchers investigating the role of the M5 receptor in health and disease. While its in vivo applications may be limited by its plasma stability, this compound remains the gold standard molecular probe for in vitro and ex vivo studies of M5 receptor function.

References

In Vitro Characterization of ML385: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the In Vitro Characterization of the NRF2 Inhibitor ML385.

Initial Note on Nomenclature: It is important to distinguish ML385 from ML381. While both are significant tool compounds, this compound is a selective M5 muscarinic acetylcholine (B1216132) receptor antagonist. This guide focuses exclusively on ML385 , a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.

The NRF2 transcription factor is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative and electrophilic stress. However, in various disease states, particularly cancer, the NRF2 pathway can be hijacked by pathological cells to promote survival, proliferation, and resistance to therapy. Consequently, inhibitors of the NRF2 pathway are valuable research tools and potential therapeutic agents. ML385 has emerged as a key chemical probe for studying the function and therapeutic targeting of the NRF2 pathway.

Quantitative Data Summary

The in vitro activity of ML385 has been quantified in various assays, providing key metrics for its potency as an NRF2 inhibitor.

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 | 1.9 µM | NRF2-MAFG-ARE DNA Binding Assay (Fluorescence Polarization) | N/A (Biochemical) | [1] |

| Maximal Inhibitory Concentration | 5 µM | NRF2 Reporter Gene Assay | A549 | [1] |

Mechanism of Action

ML385 exerts its inhibitory effect through a direct interaction with the NRF2 protein. Specifically, it binds to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain. This binding event interferes with the heterodimerization of NRF2 with small Maf (sMaf) proteins, such as MAFG. The NRF2-sMaf heterodimer is essential for binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. By disrupting this complex, ML385 effectively prevents the transcription of NRF2-dependent genes.[1][2]

NRF2 Signaling Pathway and ML385 Inhibition

References

Methodological & Application

ML381 Protocol for In Vitro Cell-Based Assays: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML381 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1] NRF2 is a master regulator of the cellular antioxidant response, and its dysregulation is implicated in various diseases, including cancer, where it can contribute to chemoresistance.[2] this compound exerts its inhibitory effect by binding to the Neh1 domain of NRF2, which disrupts the interaction between NRF2 and its partner protein MAFG, thereby preventing their binding to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to a reduction in the transcription of NRF2-dependent genes involved in antioxidant defense, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HO-1). These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to study the NRF2 signaling pathway.

Mechanism of Action

Under basal conditions, NRF2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMafs) and binds to the ARE, initiating the transcription of a battery of cytoprotective genes. This compound specifically inhibits this transcriptional activity.

Quantitative Data Summary

The inhibitory activity of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the duration of treatment.

| Cell Line | Assay Type | Treatment Duration | IC50 (µM) | Reference |

| Human Muscarinic M5 Receptor | Radioligand Binding | Not Applicable | 0.45 | [1][3][4] |

| Various Cancer Cell Lines | Cytotoxicity | 48 hours | 10 - 50 | |

| A549 (Human Lung Carcinoma) | Cell Viability | 72 hours | [Data not available in search results] | |

| HepG2 (Human Liver Carcinoma) | Cell Viability | Not Specified | [Data not available in search results] | |

| MCF-7 (Human Breast Adenocarcinoma) | Cell Viability | Not Specified | [Data not available in search results] |

Note: The provided IC50 values are based on available data. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.

Experimental Protocols

Herein, we provide detailed protocols for common in vitro assays to assess the effects of this compound on cell viability, protein expression, and intracellular reactive oxygen species levels.

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells, such as the A549 human lung adenocarcinoma cell line.

Materials:

-

A549 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. It is recommended to perform a dose-response study with concentrations ranging from 0.1 µM to 100 µM.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

After the incubation, carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blotting for NRF2 and Target Genes (NQO1, HO-1)

This protocol describes how to analyze the protein levels of NRF2 and its downstream targets, NQO1 and HO-1, in cells treated with this compound.

Materials:

-

A549 cells

-

Culture medium and reagents (as in MTT assay)

-

This compound

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-NRF2 (e.g., 1:1000 dilution)

-

Rabbit anti-NQO1 (e.g., 1:500-1:3000 dilution)

-

Rabbit anti-HO-1 (e.g., 1:1000 dilution)

-

Mouse or Rabbit anti-β-actin (loading control, e.g., 1:1000 dilution)

-

-

HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 24 hours). Include a vehicle control.

-

-

Cell Lysate Preparation:

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C.

-

Carefully transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the protein of interest's band intensity to the loading control (β-actin).

-

Compare the normalized protein levels in this compound-treated cells to the vehicle control.

Intracellular Reactive Oxygen Species (ROS) Detection using DCFH-DA

This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

-

A549 cells

-

Culture medium and reagents

-

This compound

-

DCFH-DA (stock solution in DMSO)

-

Serum-free culture medium

-

Black 96-well plates with clear bottoms

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed A549 cells in a black 96-well plate at a density of 5 x 10^5 cells/well and allow them to attach overnight.

-

-

This compound Treatment:

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

-

-

DCFH-DA Staining:

-

After treatment, remove the medium and wash the cells once with warm serum-free medium.

-

Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in serum-free medium.

-

Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

-

Measurement:

-

After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.

-

Data Analysis:

-

Subtract the background fluorescence (wells with cells but no DCFH-DA) from all readings.

-

Normalize the fluorescence intensity of this compound-treated cells to that of the vehicle-treated control cells.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizations

NRF2 Signaling Pathway and Inhibition by this compound

Caption: NRF2 pathway and this compound inhibition mechanism.

Experimental Workflow for In Vitro Cell-Based Assays with this compound

Caption: General experimental workflow using this compound.

References

- 1. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (this compound): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, synthesis and characterization of a highly mAChR selective M5 orthosteric antagonist, VU0488130 (this compound): a novel molecular probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of ML381 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML381, also known as VU0488130, is a potent and highly selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) orthosteric antagonist.[1][2][3][4] It serves as a critical molecular probe for investigating the physiological and pathological roles of the M5 receptor, particularly in the central nervous system.[1] Due to its instability in plasma, this compound is primarily recommended for in vitro and electrophysiology studies. Proper preparation of stock solutions is crucial for ensuring experimental accuracy and reproducibility. This document provides detailed protocols for the solubilization and storage of this compound.

Physicochemical and Storage Data

A summary of essential data for this compound is presented below for quick reference.

| Parameter | Value | Source |

| Molecular Weight | 379.41 g/mol | |

| Appearance | Solid powder | N/A |

| Aqueous Solubility | 96 µM in PBS (pH 7.4) at 23°C | |

| Organic Solvent Solubility | ≥ 2.5 mg/mL (6.59 mM) in 10% DMSO co-solvent systems | |

| Powder Storage | -20°C for up to 3 years | |

| Stock Solution Storage | -80°C for 6 months to 1 year; -20°C for 1 month |

Experimental Protocols

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solvents.

-

Handle this compound powder in a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound before use for complete safety information.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, typically 10 mM, in dimethyl sulfoxide (B87167) (DMSO). This stock can then be used for serial dilutions into aqueous buffers or cell culture media.

Materials:

-

This compound powder (MW: 379.41 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Methodology:

-

Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.794 mg of this compound.

-

Calculation:Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight (g/mol) × 1000 (mg/g)

-

Example:0.001 L × 0.010 mol/L × 379.41 g/mol × 1000 mg/g = 3.794 mg

-

-

Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if precipitation is observed.

-

Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (6-12 months).

Protocol 2: Preparation of Aqueous Working Solutions

This protocol details the dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium) for final experimental use.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile aqueous buffer (e.g., PBS, cell culture medium)

-

Sterile polypropylene (B1209903) tubes

Methodology:

-

Thaw Stock Solution: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentration.

-

Important: To avoid precipitation, ensure the final concentration of DMSO in the working solution is low, typically less than 0.5%.

-

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer. This results in a final DMSO concentration of 0.1%.

-

-

Mixing: Mix thoroughly by gentle vortexing or inversion.

-

Stability Note: this compound is stable in PBS for at least 48 hours at 23°C. However, it is best practice to prepare fresh working solutions for each experiment to ensure optimal activity.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the stock solution.

Caption: Workflow for preparing this compound stock solution.

References

- 1. Discovery, synthesis and characterization of a highly mAChR selective M5 orthosteric antagonist, VU0488130 (this compound): a novel molecular probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (this compound): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nrf2 Inhibition in Cultured Neurons using ML381

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to investigate the effects of the Nrf2 inhibitor, ML381, in cultured neurons. The protocols outlined below cover experimental design, execution, and data analysis for assessing the impact of Nrf2 inhibition on neuronal viability, oxidative stress, and protein expression.

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response, protecting neurons from oxidative stress.[1][2] Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its degradation.[1] In response to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous cytoprotective genes.[2][3]

This compound has been identified as a selective inhibitor of Nrf2. It disrupts the Nrf2-ARE signaling pathway, making it a valuable tool for studying the role of Nrf2 in various neurological contexts. These protocols will guide the user through the process of treating cultured neurons with this compound to elucidate the functional consequences of Nrf2 inhibition.

Key Experimental Workflows

A typical experimental workflow for investigating the effects of this compound on cultured neurons involves several key stages, from cell culture to data analysis. The following diagram illustrates a comprehensive experimental plan.

Caption: A flowchart of the experimental design for this compound treatment.